An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: A Key Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique structural features make it a valuable precursor for the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 1019020-06-4) has emerged as a critical intermediate in the synthesis of complex bioactive molecules.[1][2] The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological activities. The strategic placement of a fluorine atom at the 6-position of this scaffold is a key design element. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving the overall pharmacokinetic profile of a drug candidate.[1]
The aldehyde functional group at the 3-position serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. This makes 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde a highly sought-after starting material for constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1] Its applications are particularly notable in the development of kinase inhibitors and anxiolytic agents.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a key intermediate is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.
Core Properties
The fundamental properties of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1019020-06-4 | [3][4] |
| Molecular Formula | C₈H₅FN₂O | [3][4] |
| Molecular Weight | 164.14 g/mol | [4] |
| Appearance | Predicted to be a solid | [5] |
| Purity | Typically >95% | [5] |
| Predicted Density | 1.36 ± 0.1 g/cm³ | [4] |
| MDL Number | MFCD09994347 | [5] |
Spectroscopic Characterization (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| ¹H NMR | ~9.8-10.0 (s, 1H) | Aldehyde proton (CHO), typically a singlet in this region. |
| ~8.5-8.8 (m, 1H) | H5 proton, deshielded by the adjacent nitrogen and fluorine. | |
| ~7.8-8.1 (s, 1H) | H2 proton on the imidazole ring. | |
| ~7.5-7.8 (m, 2H) | H7 and H8 protons on the pyridine ring. | |
| ¹³C NMR | ~185-190 | Aldehyde carbonyl carbon (C=O). |
| ~158-162 (d) | C6, directly attached to fluorine, will show a large ¹JCF coupling constant. | |
| ~145-150 | C8a, the bridgehead carbon. | |
| ~135-140 | C2, on the imidazole ring. | |
| ~115-130 | Remaining aromatic carbons (C3, C5, C7, C8). |
Note: Predicted values are based on general principles of NMR spectroscopy and analysis of related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Synthesis and Mechanism
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is logically approached through a two-step sequence: the initial construction of the heterocyclic core followed by the introduction of the aldehyde functionality.
Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
The foundational imidazo[1,2-a]pyridine scaffold is typically synthesized via the condensation of a 2-aminopyridine derivative with a suitable two-carbon electrophile.
Diagram 1: Synthesis of the Imidazo[1,2-a]pyridine Core.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-fluoroimidazo[1,2-a]pyridine.
Causality of Experimental Choices: The choice of a protic solvent like ethanol facilitates the reaction by solvating the ionic intermediates. Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization. The basic work-up is essential to neutralize the HCl formed during the reaction and to ensure the product is in its free base form for extraction.
Step 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde group at the C3 position is efficiently achieved via the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heteroaromatic rings.[8] The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.
Diagram 2: Vilsmeier-Haack Formylation of the Heterocyclic Core.
Experimental Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to pre-form the Vilsmeier reagent (the electrophilic chloroiminium salt).
-
Reaction: Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic (pH > 8). This hydrolysis step converts the intermediate iminium salt to the final aldehyde. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices: The reaction is performed under anhydrous conditions because the Vilsmeier reagent is highly reactive towards water. The initial cooling is necessary to control the exothermic reaction between DMF and POCl₃. Subsequent heating provides the energy for the electrophilic aromatic substitution. The final basic hydrolysis is a critical step to liberate the aldehyde from its iminium salt precursor.
Applications in Drug Discovery: A Case Study in Urease Inhibition
A prime example of the utility of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is its use as a starting material for the synthesis of potent urease inhibitors.[6][7] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers.[6][7] Therefore, urease inhibitors are attractive therapeutic targets.
Researchers have synthesized a series of oxazole-based imidazopyridine derivatives starting from 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.[6][7] This synthesis involves a two-step reaction protocol where the aldehyde is first converted to an intermediate which is then cyclized to form the oxazole ring. Several of these synthesized derivatives have shown significantly more potent urease inhibition than the standard drug, thiourea.[6][7] For instance, derivatives incorporating trifluoromethyl and nitro groups on a pendant aryl ring, such as analogs 4i (IC₅₀ = 5.68 ± 1.66 μM) and 4o (IC₅₀ = 7.11 ± 1.24 μM), were found to be particularly potent, far exceeding the activity of thiourea (IC₅₀ = 21.37 ± 1.76 μM).[6][7]
Diagram 3: Application in the Synthesis of Urease Inhibitors.
The structure-activity relationship (SAR) studies from this research highlight the importance of the 6-fluoroimidazo[1,2-a]pyridine scaffold as a core element, while demonstrating that substitutions on the derived oxazole ring can be fine-tuned to maximize potency.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.
-
Hazard Identification: While comprehensive GHS classification data is not fully available, it should be handled as a potentially hazardous substance.[3] Standard safety protocols for handling fine chemicals should be followed.
-
Personal Protective Equipment (PPE): Use personal protective equipment including safety glasses, chemical-resistant gloves, and a lab coat.[3] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at -20°C to ensure long-term stability.[5]
Conclusion
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a high-value building block for medicinal chemistry and drug discovery. Its fluorinated heterocyclic core provides a metabolically stable and high-affinity anchor, while the versatile aldehyde handle allows for the straightforward synthesis of diverse compound libraries. The demonstrated success in its application for creating potent urease inhibitors underscores its potential in developing novel therapeutics for a range of diseases. The synthetic routes outlined in this guide are robust and based on well-established chemical principles, providing a solid foundation for researchers to utilize this important intermediate in their work.
References
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Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available at: [Link]
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MySkinRecipes. (n.d.). 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
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PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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